molecular formula C8H8F3NO B8386363 3-Pyridinemethanol, 2-methyl-4-(trifluoromethyl)-

3-Pyridinemethanol, 2-methyl-4-(trifluoromethyl)-

Cat. No. B8386363
M. Wt: 191.15 g/mol
InChI Key: AFKWAHAJVICCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756497

Procedure details

3-Hydroxymethyl-2-methyl-4-trifluoromethylpyridine from step 1 above was converted to the chloride using the procedure given in step 2 of Example 3. The crude 3-chloromethyl-2-methyl-4-trifluoromethylpyridine was purified by pressurized silica gel column chromatography using 95:5 hexane:EtOAc as eluant. 3-Chloromethyl-2-methyl-4-trifluoromethylpyridine was obtained as a white solid (TLC Rf = 0.45 (9:1 hexane:EtOAc)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:4]([CH3:13])=[N:5][CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10].[Cl-:14]>>[Cl:14][CH2:2][C:3]1[C:4]([CH3:13])=[N:5][CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C(=NC=CC1C(F)(F)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude 3-chloromethyl-2-methyl-4-trifluoromethylpyridine was purified by pressurized silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=NC=CC1C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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